molecular formula C13H13NO2 B2750414 3-Methyl-5-(oxiran-2-ylmethoxy)quinoline CAS No. 2411221-07-1

3-Methyl-5-(oxiran-2-ylmethoxy)quinoline

Cat. No. B2750414
CAS RN: 2411221-07-1
M. Wt: 215.252
InChI Key: NKDHHUZWRQAFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Methyl-5-(oxiran-2-ylmethoxy)quinoline” is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.252. It’s a unique chemical provided to early discovery researchers .


Synthesis Analysis

The synthesis of quinoline and its derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Scientific Research Applications

Synthesis and Drug Development

Quinoxaline derivatives are crucial in the development of new pharmaceuticals due to their structural relevance in bioactive natural products and drugs. A study demonstrated a metal-free protocol for the preparation of various quinoxaline-3-carbonyl compounds, highlighting the importance of such compounds in medicinal chemistry (Xie et al., 2019). This research underlines the versatility of quinoxaline derivatives in synthesizing compounds with potential therapeutic applications.

Photopolymerization and Materials Science

Quinoxaline derivatives also find applications in materials science, particularly in photoinitiated polymerization processes. The use of a quinoxaline derivative as a photosensitizer for diaryliodonium salt photoinitiators in the polymerization of heterocyclic monomers such as oxiranes and oxetanes indicates the role of these compounds in developing new materials (Bulut et al., 2010).

Antimicrobial and Antifungal Agents

Research on the synthesis of novel quinoxaline-incorporated Schiff bases and their evaluation for antitubercular and anti-inflammatory activities showcases the potential of quinoxaline derivatives as antimicrobial and antifungal agents (Achutha et al., 2013). These findings highlight the significance of structural modifications in quinoxaline derivatives for enhancing biological activity.

Catalysis and Organic Synthesis

Quinoxaline derivatives are also pivotal in catalysis, as demonstrated by their use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, suggesting their utility in creating chiral pharmaceutical ingredients (Imamoto et al., 2012). This research underscores the role of quinoxaline derivatives in facilitating selective and efficient chemical transformations.

Environmental and Photocatalytic Applications

Quinoxaline derivatives have been explored for their photocatalytic properties in degrading organic dyes, indicating their potential application in environmental cleanup and pollution control (Li et al., 2020). This area of research is particularly relevant for developing sustainable and eco-friendly technologies.

properties

IUPAC Name

3-methyl-5-(oxiran-2-ylmethoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-5-11-12(14-6-9)3-2-4-13(11)16-8-10-7-15-10/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDHHUZWRQAFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2OCC3CO3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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